4-Nitrocalcona

Descripción general

Descripción

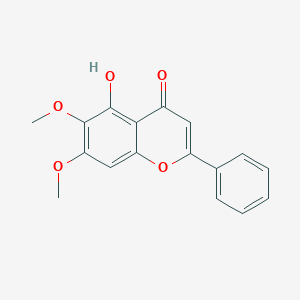

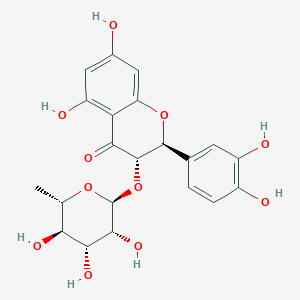

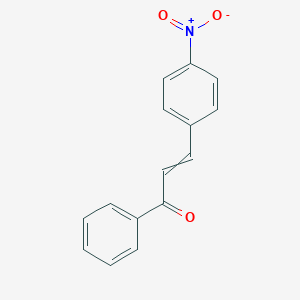

4-Nitrochalcone is a phenolic compound with the molecular formula C15H11NO3 . It is a yellow to brown crystalline powder .

Synthesis Analysis

4-Nitrochalcone can be synthesized using the Claisen-Schmidt reaction . This involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative for ten minutes using a mortar and pestle .Molecular Structure Analysis

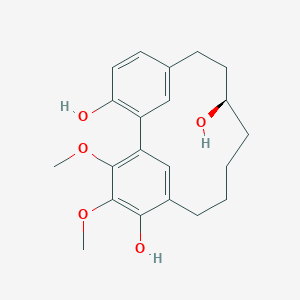

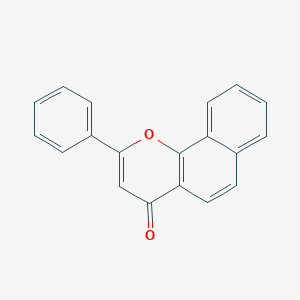

The molecular structure of 4-Nitrochalcone consists of two aromatic rings joined by a 3-carbon α-, β -unsaturated carbonyl chain . It contains a total of 31 bonds, including 20 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis

4-Nitrochalcone has been used in the synthesis of 2,3-dibromo-4-nitrochalcone . It also exhibits mutagenic activity on two strains of Salmonella typhimurium (TA98 and TA100) with and without rat liver microsomal and cytosolic enzymes .Physical And Chemical Properties Analysis

4-Nitrochalcone has a density of 1.3±0.1 g/cm3, a boiling point of 399.2±34.0 °C at 760 mmHg, and a flash point of 186.5±18.5 °C . It has a molar refractivity of 73.7±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 201.7±3.0 cm3 .Aplicaciones Científicas De Investigación

Aplicaciones Antimicrobianas y Antifúngicas

La 4-nitrocalcona se ha estudiado por sus potenciales propiedades antimicrobianas y antifúngicas. Este compuesto ha mostrado efectividad contra una gama de patógenos microbianos y fúngicos, ofreciendo una vía prometedora para el desarrollo de nuevos agentes antimicrobianos .

Actividad Antimalárica

La investigación ha indicado que los derivados de this compound pueden exhibir efectos antimaláricos, lo cual es crucial en la lucha contra la malaria, una enfermedad causada por parásitos de Plasmodium transmitidos por mosquitos .

Propiedades Antivirales

Las capacidades antivirales de la this compound son otra área de interés, con estudios que exploran su efectividad contra diversas infecciones virales .

Efectos Antiinflamatorios y Antioxidantes

Se ha descubierto que los derivados de this compound poseen propiedades antiinflamatorias y antioxidantes, lo que las hace útiles en la investigación relacionada con enfermedades inflamatorias y estrés oxidativo .

Actividad Antileishmanial

Este compuesto ha demostrado efectos antileishmaniales, particularmente contra promastigotes de L. amazonensis y amastigotes intracelulares. Su encapsulación en nanopartículas se ha demostrado que reduce la citotoxicidad en macrófagos, lo cual es beneficioso para aplicaciones terapéuticas .

Investigación Antitumoral

Se está explorando el potencial antitumoral de la this compound, con estudios que investigan su eficacia en la inhibición del crecimiento de diversas células cancerosas .

Estudios de Mutagénesis

La this compound se ha utilizado en estudios de mutagénesis para probar su efecto en cepas de Salmonella typhimurium, proporcionando información sobre su impacto genético y perfil de seguridad .

Síntesis de Nuevos Compuestos

Por último, la this compound sirve como precursor en la síntesis de nuevos compuestos, como la 2,3-dibromo-4-nitrocalcona, que puede tener propiedades farmacológicas únicas .

Mecanismo De Acción

Target of Action

4-Nitrochalcone, a member of the chalcone family, has been found to exhibit promising antitumor activity . The primary targets of 4-Nitrochalcone are cancer cells, specifically esophageal squamous cell carcinoma (ESCC) cells . These cells are the main focus due to the poor prognosis and low five-year survival rate associated with esophageal cancer .

Mode of Action

4-Nitrochalcone interacts with its targets by promoting the accumulation of reactive oxygen species (ROS) and causing G2/M phase arrest in cancer cell lines . This leads to apoptosis, or programmed cell death, effectively inhibiting the growth and proliferation of the cancer cells .

Biochemical Pathways

The action of 4-Nitrochalcone affects the mTOR pathway . The effectors Raptor and S6K1 show decreased activation, leading to a reduction in protein synthesis .

Pharmacokinetics

It’s worth noting that chalcones, in general, have low water solubility . To improve bioavailability, 4-Nitrochalcone has been encapsulated as solid lipid nanoparticles .

Result of Action

The result of 4-Nitrochalcone’s action is the inhibition of tumor growth. In both in vitro and in vivo studies, 4-Nitrochalcone has shown a dose- and time-dependent anti-tumor activity . Moreover, treatment with 4-Nitrochalcone resulted in the regression of tumor xenografts in animal models .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It has been shown to exhibit mutagenic activity, suggesting that it interacts with enzymes, proteins, and other biomolecules in the cell .

Cellular Effects

4-Nitrochalcone has been shown to have anti-tumor activity in vitro . It has been found to be cytotoxic to MCF-7 and MDA-MD-231 breast cancer cells, while having less impact on the non-tumor lineage HB4a . This suggests that 4-Nitrochalcone may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its observed mutagenic activity suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Propiedades

IUPAC Name |

(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZGGAFMGIOIQS-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049211 | |

| Record name | 4-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2960-55-6, 1222-98-6 | |

| Record name | trans-4-Nitrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2960-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone, 4-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002960556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT67D88ODY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 4-Nitrochalcone?

A1: 4-Nitrochalcone, also known as (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is characterized by a chalcone structure – two aromatic rings connected by an α, β-unsaturated carbonyl system. As the name suggests, a nitro group (-NO2) is present at the para position of one of the phenyl rings.

Q2: What is the molecular formula and weight of 4-Nitrochalcone?

A2: The molecular formula of 4-nitrochalcone is C15H11NO3, and its molecular weight is 253.25 g/mol.

Q3: How is 4-Nitrochalcone synthesized?

A3: 4-Nitrochalcone is commonly synthesized via the base-catalyzed Claisen-Schmidt condensation. This involves reacting acetophenone or a substituted acetophenone with 4-nitrobenzaldehyde in the presence of a base like sodium hydroxide. [, , ] The reaction can be further enhanced by using techniques like microwave irradiation, which has shown to significantly reduce reaction times and potentially increase yields. []

Q4: What spectroscopic data is available for 4-Nitrochalcone?

A4: Researchers have extensively characterized 4-nitrochalcone using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl group (C=O), nitro group (NO2), and aromatic ring vibrations. Proton Nuclear Magnetic Resonance (1H NMR) provides detailed information about the hydrogen atoms' environment within the molecule, confirming its structure. [, , ]

Q5: Has 4-Nitrochalcone demonstrated any antitumor activity?

A5: Yes, research suggests that 4-nitrochalcone exhibits antitumor activity against various cancer cell lines, including human cervical cancer (HeLa) and melanoma (B16F10) cells. [, , , , ] Studies have explored its potential in combination therapies, such as with hyperthermia, demonstrating a synergistic effect and enhanced efficacy. [] Furthermore, encapsulation in biodegradable nanoparticles, like poly(thioether-ester) nanoparticles, has been investigated to improve delivery and enhance its therapeutic efficacy. [, ]

Q6: How does the structure of 4-Nitrochalcone contribute to its biological activity?

A6: The α, β-unsaturated carbonyl system in 4-Nitrochalcone plays a crucial role in its biological activity. This reactive group allows the molecule to interact with various biological targets, potentially through mechanisms like Michael addition. [] Additionally, the presence of the nitro group (-NO2) at the para position on the phenyl ring can influence its electron distribution, potentially impacting its binding affinity to targets and overall activity. [, ]

Q7: Is there any research on the Structure-Activity Relationship (SAR) of 4-Nitrochalcone and its derivatives?

A7: Yes, several studies have explored the SAR of 4-Nitrochalcone by synthesizing and evaluating various derivatives. For instance, introducing methoxy (-OCH3) groups onto the acetophenone ring significantly influenced the yield of chalcone synthesis, highlighting the impact of substituents on reactivity. [] Additionally, the nature of substituents on the cinnamic acid moiety during BF3-mediated acylation with phenols played a crucial role in determining the reaction outcome, leading to either chalcone or coumarin derivatives. [] These findings underline the significance of specific substituents and their positions in modulating the reactivity and biological activity of 4-Nitrochalcone derivatives.

Q8: Are there any studies on the stability of 4-Nitrochalcone?

A8: While specific stability studies on 4-Nitrochalcone are limited in the provided literature, its incorporation into nanoparticle formulations suggests efforts to enhance its stability and delivery. [, , ] Encapsulation in materials like beeswax and poly(thioether-ester) nanoparticles aims to protect the compound from degradation and potentially improve its bioavailability. [, ]

Q9: What analytical methods are employed to study 4-Nitrochalcone?

A9: Researchers commonly employ a range of analytical techniques to characterize and quantify 4-Nitrochalcone. These include:

- Spectroscopy: Infrared (IR) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy are vital for structural elucidation and confirmation. [, ]

- Chromatography: Thin Layer Chromatography (TLC) aids in monitoring reactions and assessing the purity of synthesized compounds. [] High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors enables separation, identification, and quantification of 4-Nitrochalcone and its derivatives, particularly in complex mixtures. []

- Microscopy: Electron microscopy techniques can be utilized to visualize and characterize 4-Nitrochalcone loaded nanoparticles, providing insights into their size, morphology, and drug distribution. []

Q10: Are there any known environmental concerns associated with 4-Nitrochalcone?

A10: The provided literature does not contain specific information on the environmental impact or degradation of 4-Nitrochalcone.

Q11: Does 4-Nitrochalcone exhibit any catalytic properties?

A11: While 4-Nitrochalcone itself is not typically used as a catalyst, its synthesis and the reactivity of its derivatives are influenced by various catalysts. For example, iodine has been investigated as a catalyst for 4-Nitrochalcone synthesis via aldol condensation. [] Moreover, research exploring enantioselective Robinson annulations, where 4-Nitrochalcone acts as a reactant, heavily relies on catalyst screening and optimization to achieve desired enantiomeric excesses. [] These investigations underscore the importance of catalysts in modulating the reactivity and stereoselectivity of reactions involving 4-Nitrochalcone and its derivatives.

Q12: What is the historical context of 4-Nitrochalcone research?

A12: Although a detailed historical account is not provided within the literature excerpts, the research highlights the evolving interest in 4-Nitrochalcone and its derivatives over time. Early investigations focused on its synthesis and the study of its fundamental chemical properties, including its spectroscopic characteristics and reactivity. [, , ] As research progressed, there was a growing interest in exploring its biological activities, particularly its antitumor potential and mechanisms of action. [, , , , ] This led to investigations into its formulation in drug delivery systems, like nanoparticles, to enhance its therapeutic efficacy and bioavailability. [, , ] The continued exploration of its SAR, through the synthesis and evaluation of novel derivatives, signifies an ongoing effort to optimize its pharmacological properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)